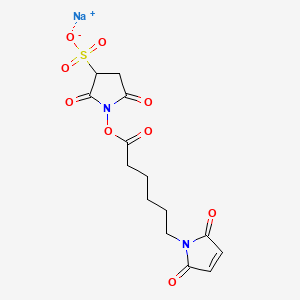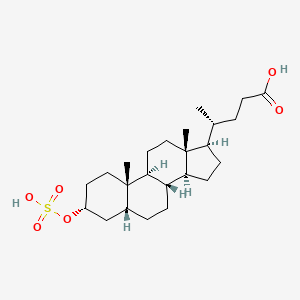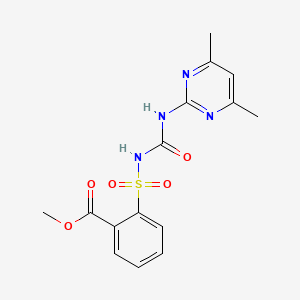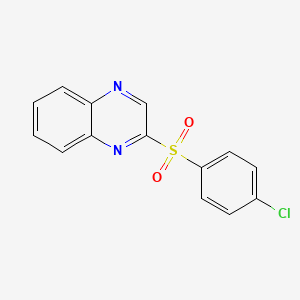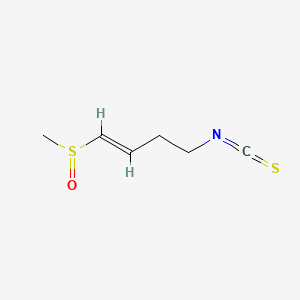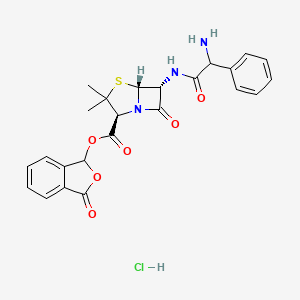
Hidrocloruro de talampicilina
Descripción general
Descripción
El Hidrocloruro de Talampicilina es un antibiótico beta-lactámico de la familia de la penicilina. Es un profármaco estable en ácido de la ampicilina, diseñado para administrarse por vía oral. El this compound no está aprobado por la FDA para su uso en los Estados Unidos, pero se usa en otras regiones para tratar diversas infecciones bacterianas .
Aplicaciones Científicas De Investigación
El Hidrocloruro de Talampicilina se utiliza ampliamente en la investigación científica debido a su actividad antibacteriana de amplio espectro. Es particularmente valioso en estudios que implican:
Química: Investigar la estabilidad y reactividad de los antibióticos beta-lactámicos.
Biología: Estudiar los mecanismos de resistencia bacteriana y la eficacia de los profármacos.
Medicina: Desarrollar nuevas formulaciones y métodos de administración de antibióticos.
Industria: Producir antibióticos para uso clínico y explorar nuevas rutas sintéticas para los antibióticos beta-lactámicos
Mecanismo De Acción
El Hidrocloruro de Talampicilina funciona inhibiendo la síntesis de la pared celular bacteriana. Se dirige a las proteínas de unión a la penicilina (PBP) en la membrana interna de la pared celular bacteriana. Estas PBP catalizan la reticulación de la capa de peptidoglicano, que proporciona integridad estructural a la pared celular bacteriana. Al unirse a estas enzimas, el this compound evita la formación de enlaces cruzados, lo que lleva a una pared celular debilitada que no puede soportar la presión osmótica, lo que resulta en lisis celular y muerte bacteriana .
Compuestos similares:
Ampicilina: El compuesto original del this compound, usado para propósitos antibacterianos similares.
Pivampicilina: Otro profármaco de la ampicilina con propiedades farmacocinéticas similares.
Bacampicilina: Un profármaco de la ampicilina diseñado para mejorar la biodisponibilidad oral
Singularidad: El this compound es único en su estabilidad y capacidad de administrarse por vía oral, proporcionando niveles sanguíneos más altos de ampicilina en comparación con la administración directa de ampicilina. Esto lo convierte en una opción valiosa para el tratamiento de infecciones sin necesidad de administración intravenosa .
Análisis Bioquímico
Biochemical Properties
Talampicillin hydrochloride is a prodrug of ampicillin . It undergoes chemical conversion by metabolic processes to become the pharmacologically active drug, ampicillin .
Molecular Mechanism
The molecular mechanism of Talampicillin hydrochloride involves its conversion into ampicillin in the body . Ampicillin, the active form, works by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, which ultimately leads to cell lysis.
Metabolic Pathways
Talampicillin hydrochloride is metabolized into ampicillin in the body
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Hidrocloruro de Talampicilina implica proteger el grupo amino primario de la ampicilina como la enamina con etil acetoacetato. Este intermedio se esterifica luego mediante reacción con 3-bromoftalida. La enamina se hidroliza cuidadosamente con ácido clorhídrico diluido en acetonitrilo para producir Talampicilina .
Métodos de producción industrial: Los métodos de producción industrial para el this compound suelen seguir la misma ruta sintética, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El Hidrocloruro de Talampicilina se hidroliza en el cuerpo para liberar ampicilina, que luego ejerce sus efectos antibacterianos. El compuesto en sí es relativamente estable y no se somete a reacciones significativas de oxidación o reducción en condiciones normales .
Reactivos y condiciones comunes:
Hidrólisis: Ácido clorhídrico diluido en acetonitrilo.
Esterificación: 3-bromoftalida y etil acetoacetato.
Principales productos formados: El producto principal formado a partir de la hidrólisis del this compound es la ampicilina, que es el agente antibacteriano activo .
Comparación Con Compuestos Similares
Ampicillin: The parent compound of Talampicillin Hydrochloride, used for similar antibacterial purposes.
Pivampicillin: Another prodrug of ampicillin with similar pharmacokinetic properties.
Bacampicillin: A prodrug of ampicillin designed to improve oral bioavailability
Uniqueness: Talampicillin Hydrochloride is unique in its stability and ability to be administered orally, providing higher blood levels of ampicillin compared to direct administration of ampicillin. This makes it a valuable option for treating infections without the need for intravenous administration .
Propiedades
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSYTCTHYSIAO-WVFSJLEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39878-70-1 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampicillin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampicillin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Talampicillin hydrochloride, and how does it work?
A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]
Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?
A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]
Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?
A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]
Q4: What are the implications of better absorption for Talampicillin hydrochloride?
A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]
Q5: What happens to Talampicillin hydrochloride after absorption?
A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []
Q6: What are the clinical indications for Talampicillin hydrochloride?
A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]
Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?
A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


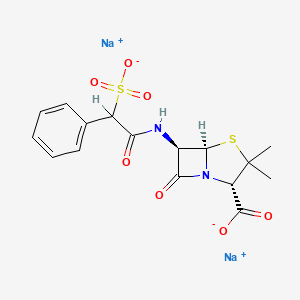
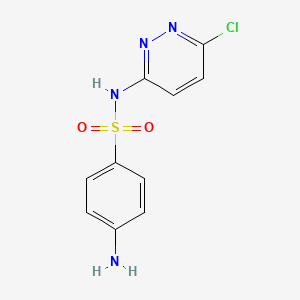
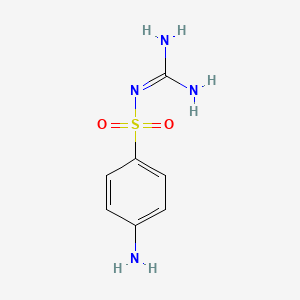
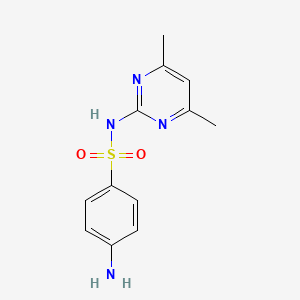
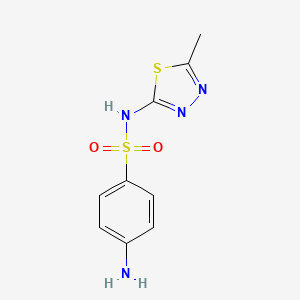
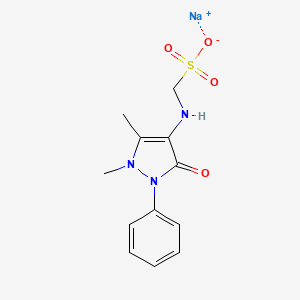
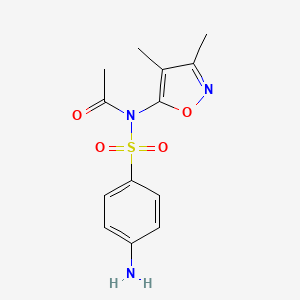
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
